2-acetyl-1H-indole-3-carboxylic acid chemical properties
2-acetyl-1H-indole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-acetyl-1H-indole-3-carboxylic acid
Introduction
2-acetyl-1H-indole-3-carboxylic acid is a bifunctional heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active molecules.[1][2] The presence of both a carboxylic acid at the C3 position and an acetyl group at the C2 position makes this molecule a highly versatile synthetic intermediate. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indole ring, while the functional groups themselves offer multiple handles for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in research and drug development.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The combination of a polar carboxylic acid, a moderately polar acetyl group, and the aromatic indole core results in a compound with limited aqueous solubility but good solubility in polar organic solvents like DMSO, DMF, and hot alcohols.[3] The capacity for intermolecular hydrogen bonding via the carboxylic acid and N-H groups suggests a relatively high melting point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Monoisotopic Mass | 203.05824 Da | [4] |
| IUPAC Name | 2-acetyl-1H-indole-3-carboxylic acid | [4] |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | [4] |
| InChI | InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | [4] |
| InChIKey | SIFWJAMUHPEUPM-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.6 | [4] |
Synthesis Pathway: The Japp-Klingemann Reaction
A robust and widely adopted method for the synthesis of indole-2-carboxylic acid derivatives is the Japp-Klingemann reaction, followed by Fischer indole cyclization.[2][5][6] This strategic approach allows for the construction of the indole core with the desired substitution pattern from acyclic precursors. The key is the reaction between an aryl diazonium salt and a β-dicarbonyl compound, which in this case would be a derivative of acetoacetic ester to install the C2-acetyl group.
Caption: Synthetic workflow for 2-acetyl-1H-indole-3-carboxylic acid.
Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Cyclization
Step 1: Arylhydrazone Formation (Japp-Klingemann Reaction)
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Diazotization: Dissolve the starting aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.
-
Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Cool to 0 °C and add a solution of sodium ethoxide (2.0 eq). The base deprotonates the active methylene compound, forming a nucleophilic enolate.
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Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which spontaneously eliminates the chloro and ester groups under basic conditions to form the desired arylhydrazone.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Indole Formation (Fischer Indole Cyclization)
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Cyclization: Add the crude arylhydrazone from Step 1 to polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄ in ethanol). Heat the mixture (typically 80-100 °C). The acid catalyzes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[7]
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. This step yields ethyl 2-acetyl-1H-indole-3-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
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Saponification: Dissolve the indole ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold, dilute HCl. The carboxylic acid product will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Spectroscopic Characterization
Accurate structural elucidation is paramount for any research chemical. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint for 2-acetyl-1H-indole-3-carboxylic acid.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -COOH Proton | > 12 ppm (broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding. |
| Indole N-H | > 10 ppm (broad singlet) | Deshielded proton on nitrogen within an aromatic system. | |
| Aromatic Protons | 7.0 - 8.2 ppm (multiplets) | Protons on the benzene ring of the indole core. | |
| Acetyl -CH₃ Protons | ~2.7 ppm (singlet) | Protons on a methyl group adjacent to a carbonyl, deshielded by the C=O group.[8] | |
| ¹³C NMR | Acetyl C=O | ~195 ppm | Ketonic carbonyl carbon. |
| Carboxyl C=O | ~170 ppm | Carboxylic acid carbonyl carbon.[9] | |
| Indole & Benzene Carbons | 110 - 140 ppm | Aromatic carbons of the fused ring system. | |
| Acetyl -CH₃ Carbon | ~30 ppm | Aliphatic methyl carbon. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[9][10] |
| N-H Stretch | ~3400 cm⁻¹ | Stretching vibration of the N-H bond on the indole ring. | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | Carbonyl stretch, frequency lowered by conjugation and hydrogen bonding.[11] | |
| C=O Stretch (Acetyl Ketone) | ~1660 cm⁻¹ | Carbonyl stretch, frequency lowered significantly by conjugation with the electron-rich indole ring.[11] | |
| Mass Spec. | [M-H]⁻ | m/z 202.05 | Deprotonated molecular ion in negative ion mode.[4] |
| [M+H]⁺ | m/z 204.06 | Protonated molecular ion in positive ion mode.[4] | |
| Fragmentation | Loss of H₂O, CO₂, CH₃CO | Common fragmentation patterns for carboxylic acids and acetyl-substituted aromatics. |
Chemical Reactivity and Synthetic Potential
The reactivity of 2-acetyl-1H-indole-3-carboxylic acid is governed by its three key structural components: the carboxylic acid group, the acetyl group, and the electron-deficient indole ring.
Sources
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 4. PubChemLite - 2-acetyl-1h-indole-3-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. 1323. Studies in the indole series. Part III. The Japp–Klingemann reaction / J. Chem. Soc., 1965 [sci-hub.box]
- 7. SYNTHESIS OF 2-ACETYLINDOLE AND ITS REARRANGEMENT INTO 3-ACETYLINDOLE [sioc-journal.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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